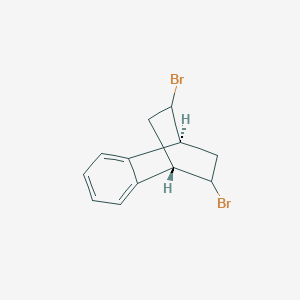
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is a brominated derivative of 1,4-ethanonaphthalene. This compound is characterized by the presence of two bromine atoms at the 2 and 10 positions on the naphthalene ring. It has the molecular formula C12H12Br2 and a molecular weight of 316.03 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene typically involves the bromination of 1,4-ethanonaphthalene. The reaction is carried out by adding bromine to the parent hydrocarbon under controlled conditions. The reaction conditions include maintaining a specific temperature and using a solvent like carbon tetrachloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of different brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Zinc dust in acetic acid is commonly used for the reduction of brominated compounds.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of 1,4-ethanonaphthalene, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include substitution, reduction, and oxidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,10-Tetrabromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
- 2,3-Dibromo-1,4-ethenonaphthalene
- 2,2,10-Tribromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
Uniqueness
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H12Br2 |
|---|---|
Peso molecular |
316.03 g/mol |
Nombre IUPAC |
(1S,8S)-9,11-dibromotricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C12H12Br2/c13-11-6-10-8-4-2-1-3-7(8)9(11)5-12(10)14/h1-4,9-12H,5-6H2/t9-,10-,11?,12?/m0/s1 |
Clave InChI |
XHMCGNJBDOSJKK-JYBOHDQNSA-N |
SMILES isomérico |
C1[C@@H]2C(C[C@H](C1Br)C3=CC=CC=C23)Br |
SMILES canónico |
C1C2C(CC(C1Br)C3=CC=CC=C23)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


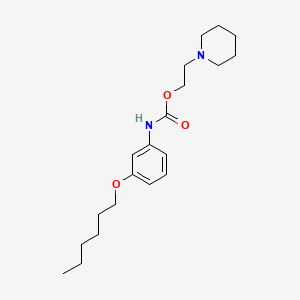
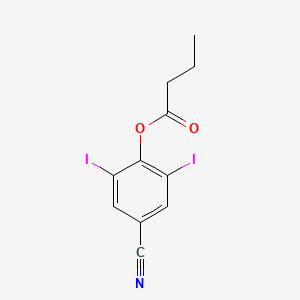
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)


![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

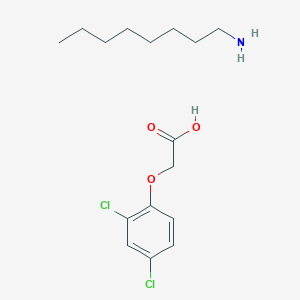
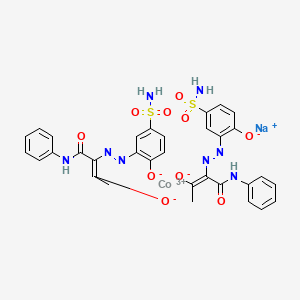
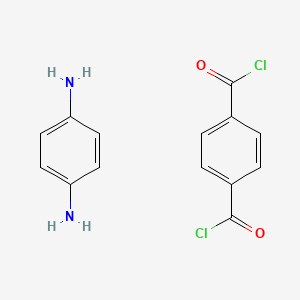
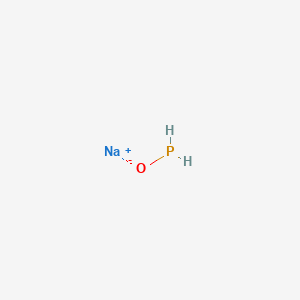
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)


